molecular formula C19H20FN3O2 B4953614 4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine

4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine

Cat. No.: B4953614
M. Wt: 341.4 g/mol
InChI Key: MVTMYGDRAIRUMN-UHFFFAOYSA-N
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Description

4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a morpholine derivative and is widely used in various research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential therapeutic agent for the treatment of pain and inflammation. It has also been shown to have antitumor effects, which make it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine is its potential use as a therapeutic agent in the treatment of various diseases. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it a potential drug candidate. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research of 4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a chemopreventive agent for the prevention of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine involves the reaction of 3-(5-methyl-2-furyl)-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine has a wide range of potential applications in scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

4-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14-5-6-18(25-14)19-15(12-22-7-9-24-10-8-22)13-23(21-19)17-4-2-3-16(20)11-17/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTMYGDRAIRUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2CN3CCOCC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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